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Compound of Interest

1-(1H-IMIDAZOL-5-YL)-N-
METHYLMETHANAMINE

Cat. No.: B1321033

Compound Name:

Disclaimer: The following document is a technical guide compiled from publicly available
scientific information. The specific compound, 1-(1H-imidazol-5-yl)-N-methylmethanamine, is
not extensively characterized in peer-reviewed literature. Therefore, this guide provides
information on its parent compound, predicted properties, potential synthesis, and plausible
biological activities based on structurally related molecules.

Introduction

1-(1H-imidazol-5-yl)-N-methylmethanamine, also known as 5-((methylamino)methyl)-1H-
imidazole, is a derivative of imidazole, a five-membered aromatic heterocycle containing two
nitrogen atoms. The imidazole moiety is a fundamental structural component in numerous
biologically active molecules, including the amino acid histidine and the neurotransmitter
histamine.[1] The presence of the imidazole ring and a methylaminomethyl side chain suggests
that this compound may exhibit interesting pharmacological properties, potentially interacting
with various biological targets. This guide aims to provide a comprehensive overview of the
available chemical data, potential synthetic routes, and predicted biological activities to serve
as a resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Specific experimental data for 1-(1H-imidazol-5-yl)-N-methylmethanamine is not readily
available. However, the properties of its parent compound, 1-(1H-imidazol-5-yl)methanamine
(CAS: 13400-46-9), can be used as a reference point.[2] The addition of a methyl group to the
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amine is expected to slightly increase the molecular weight and logP, and potentially alter its
basicity.

Table 1: Physicochemical Properties of 1-(1H-imidazol-5-yl)methanamine and Predicted
Properties for its N-methylated Derivative.

1-(1H-imidazol-5-
1-(1H-imidazol-5- yl)-N-
Property . . Data Source
yl)methanamine methylmethanamin

e (Predicted)

Molecular Formula CaH7N3 CsHoN3 PubChem[2]
Molecular Weight 97.12 g/mol 111.15 g/mol PubChem|[2]
CAS Number 13400-46-9 Not available PubChem|[2]
o 1-(1H-imidazol-5-yl)-
(1H-imidazol-5-
IUPAC Name N- -

yl)methanamine .
methylmethanamine

Topological Polar

54.7 A2 ~54.7 A2 PubChem[2]
Surface Area
XLogP3-AA -1.0 ~-0.5 PubChem[2]
Hydrogen Bond Donor

2 PubChem|[2]

Count
Hydrogen Bond

2 2 PubChem[2]
Acceptor Count
Rotatable Bond Count 1 2 PubChem[2]

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for 1-(1H-imidazol-5-yl)-N-methylmethanamine is
not available. However, a plausible synthetic route can be proposed based on standard organic
chemistry methodologies, such as reductive amination.
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Proposed Synthesis: Reductive Amination

A likely method for the synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine is the
reductive amination of 1H-imidazole-5-carboxaldehyde with methylamine.

Experimental Protocol:

e Reaction Setup: To a solution of 1H-imidazole-5-carboxaldehyde (1.0 eq) in a suitable
solvent such as methanol or dichloromethane, add methylamine (1.1 eq, either as a solution
in a solvent or as a gas).

e Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the
formation of the corresponding imine intermediate.

e Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as
sodium borohydride (NaBHa4) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise.

e Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an
additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography
(TLC) or liquid chromatography-mass spectrometry (LC-MS).

e Workup: Once the reaction is complete, quench the excess reducing agent by the slow
addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium
hydroxide.

o Extraction: Extract the aqueous layer with a suitable organic solvent, such as
dichloromethane or ethyl acetate (3 x 50 mL).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel to yield the desired 1-(1H-imidazol-5-yl)-N-
methylmethanamine.
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Caption: Proposed synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine via reductive
amination.

Potential Pharmacological Activity and Signaling
Pathways

The biological activity of 1-(1H-imidazol-5-yl)-N-methylmethanamine has not been explicitly
studied. However, its structural similarity to histamine and other biologically active imidazole
derivatives allows for informed predictions about its potential pharmacological targets and
effects.[1]

Histamine Receptor Activity

The most apparent structural analogue of 1-(1H-imidazol-5-yl)-N-methylmethanamine is
histamine. Histamine exerts its diverse physiological and pathological effects through four G-
protein coupled receptors (GPCRS): Hi, Hz, Hs, and Ha.[3] It is plausible that 1-(1H-imidazol-5-
yl)-N-methylmethanamine could act as a ligand for one or more of these receptors.

e Hi Receptor: Primarily involved in allergic inflammation, smooth muscle contraction, and
neurotransmission.[4]

e H2 Receptor: Mainly responsible for gastric acid secretion.
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e Hs Receptor: Acts as an autoreceptor and heteroreceptor in the central nervous system,
modulating the release of histamine and other neurotransmitters.

e Ha Receptor: Expressed on hematopoietic cells and is involved in inflammatory and immune

responses.[5]

The N-methylation on the side chain amine could influence its binding affinity and selectivity for
the different histamine receptor subtypes compared to histamine itself.

Potential Signaling Pathways

Should 1-(1H-imidazol-5-yl)-N-methylmethanamine interact with histamine receptors, it

would likely modulate their downstream signaling pathways.

o Hi Receptor Signaling: Activation of the Hi receptor typically leads to the activation of
phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IPs triggers the release of
intracellular calcium (Ca?*), while DAG activates protein kinase C (PKC).
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Caption: Hypothetical Hi receptor signaling pathway activated by 1-(1H-imidazol-5-yl)-N-
methylmethanamine.

e H2 Receptor Signaling: The Hz receptor is coupled to a Gs protein, and its activation
stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cCAMP) and
activation of protein kinase A (PKA).

e Hs and Ha4 Receptor Signaling: Both Hs and Ha receptors are coupled to Gi/o proteins. Their
activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.
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Other Potential Biological Activities

Derivatives of imidazole are known to possess a wide range of biological activities, including:

» Antibacterial and Antifungal Activity: Many imidazole-containing compounds are used as
antimicrobial agents.[6]

e Anticancer Activity: Some imidazole derivatives have shown promise as anticancer agents
by targeting various cellular pathways.[7]

» Anti-inflammatory Activity: Due to the role of histamine in inflammation, ligands for its
receptors can modulate inflammatory responses.

Conclusion

1-(1H-imidazol-5-yl)-N-methylmethanamine is a molecule of potential interest to researchers
in medicinal chemistry and pharmacology. While specific data on this compound is currently
lacking in the public domain, this guide provides a foundational understanding based on the
known properties of its parent compound and the broader class of imidazole derivatives. The
proposed synthesis offers a practical starting point for its chemical preparation, and the
predicted pharmacological activities, particularly in relation to histamine receptors, suggest
avenues for future biological investigation. Further experimental work is necessary to fully
characterize the chemical, physical, and biological properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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